Ethylhydroxymercury

Descripción

Propiedades

Número CAS |

107-28-8 |

|---|---|

Fórmula molecular |

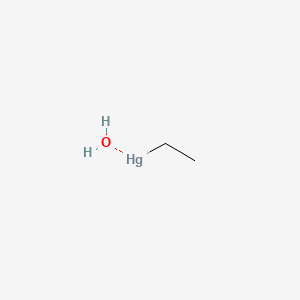

C2H7HgO |

Peso molecular |

247.67 g/mol |

Nombre IUPAC |

ethylmercury;hydrate |

InChI |

InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2 |

Clave InChI |

ANVXNTXJGMBLMW-UHFFFAOYSA-N |

SMILES canónico |

CC[Hg].O |

Origen del producto |

United States |

Foundational & Exploratory

Ethylhydroxymercury: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and synthesis of ethylhydroxymercury. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₆HgO | PubChem |

| Molecular Weight | 246.66 g/mol | PubChem[1] |

| CAS Number | 107-28-8 | PubChem[1] |

| Appearance | Organomercury compounds are often clear to slightly yellowish oily liquids. | Solubility of Things[2] |

| Solubility | Generally soluble in many organic solvents; limited solubility in water, which can be influenced by pH. | Solubility of Things[2] |

| pKa | Data not available in searched literature. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often as an intermediate in the production of other organomercury compounds like thimerosal. The following experimental protocol is based on methodologies described in the patent literature.

Experimental Protocol: Synthesis of this compound Solution

Objective: To synthesize an aqueous solution of this compound from mercuric chloride and a diethylaluminum monochloride precursor.

Materials:

-

Mercuric chloride (HgCl₂)

-

Diethylaluminum monochloride

-

Organic solvent (e.g., normal hexane or methylene dichloride)

-

Aqueous hydrochloric acid (HCl)

-

Deionized water

-

Sodium hydroxide (NaOH) solution

Methodology:

-

Reaction to form Chloroethylmercury: In a suitable reaction vessel, mercuric chloride is reacted with diethylaluminum monochloride in an organic solvent such as normal hexane or methylene dichloride. This reaction yields a mixed liquor containing chloroethylmercury.

-

Purification of Chloroethylmercury Intermediate:

-

The resulting mixed liquor is first washed with aqueous hydrochloric acid to remove certain impurities.

-

Following the acid wash, the mixture is further washed with deionized water to remove water-soluble impurities.

-

-

Formation of this compound:

-

To the purified mixed liquor containing chloroethylmercury, a sodium hydroxide solution is added.

-

This results in the formation of insoluble solid byproducts, which are removed by filtration.

-

The filtrate is allowed to stand, leading to phase separation. The organic layer is removed, yielding an aqueous solution of this compound.

-

This protocol provides a foundational method for the preparation of an this compound solution. For specific applications, further purification and characterization would be necessary.

Visualizing the Synthesis and Biological Interaction

To further elucidate the synthesis and a key biological interaction of this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis workflow for an aqueous solution of this compound.

References

- 1. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species formation as a biomarker of methylmercury and trimethyltin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylhydroxymercury: A Technical Guide for Researchers

FOR RESEARCH AND DEVELOPMENT PROFESSIONALS ONLY

Introduction

Ethylhydroxymercury, an organomercurial, has been a subject of scientific scrutiny due to its presence in various commercial and medical products, most notably as the primary metabolite of the preservative thimerosal. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, toxicological data, and mechanisms of action at the cellular level. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its biochemical interactions and to provide a foundation for further investigation.

Chemical Identifiers and Properties

This compound is characterized by a range of identifiers that are crucial for its accurate documentation and tracking in chemical and toxicological databases.

| Identifier | Value | Source |

| CAS Number | 107-28-8 | [1][2] |

| PubChem CID | 13251506 | [1][2] |

| FDA UNII | X3N9D01L1W | [1][2] |

| Molecular Formula | C2H6HgO | [2] |

| Molecular Weight | 246.66 g/mol | [2] |

| InChI | InChI=1S/C2H5.Hg.H2O/c1-2;;/h1H2,2H3;;1H2/q;+1;/p-1 | [1][2] |

| InChIKey | ULCGBFPYDQUTHX-UHFFFAOYSA-M | [1][2] |

| SMILES | CC[Hg+].[OH-] | [1][2] |

| Synonyms | Ethylmercury hydroxide, MERCURY, ETHYLHYDROXY- | [1] |

Toxicological Data

The toxicity of this compound has been evaluated in various studies. The following table summarizes key quantitative toxicological data. It is important to note that much of the research has been conducted on thimerosal, which metabolizes to ethylmercury.

| Parameter | Value | Species/Cell Line | Compound | Source |

| LD50 (Oral) | 75 mg/kg | Rat | Thimerosal | [3] |

| LD50 (Oral) | 91 mg/kg | Mouse | Thimerosal | [4] |

| LD50 (Subcutaneous) | 98 mg/kg | Rat | Thimerosal | [4] |

| EC50 (Cell Viability) | 4.83 µM | Human Neuronal Cells | Ethylmercury | [5] |

| EC50 (Cell Viability) | 5.05 µM | Human Neuronal Cells | Methylmercury | [5] |

| GI50 (Cell Viability) | 1.5 to 20 µM | Neuroblastoma and Liver Cells | Thimerosal or Ethylmercury | [6] |

| IC50 (Ependymal Cilia Movement) | 5.80 µM | ICR Mice Brain Slices | Ethylmercury | [7] |

| IC50 (Cerebral TrxR) | 0.158 µM | Mice | Methylmercury | [8][9] |

| IC50 (Hepatic TrxR) | 0.071 µM | Mice | Methylmercury | [8][9] |

| IC50 (Renal TrxR) | 0.078 µM | Mice | Methylmercury | [8][9] |

Mechanisms of Action and Signaling Pathways

The neurotoxicity of this compound is primarily attributed to its high affinity for sulfhydryl (thiol) groups on proteins, which leads to the disruption of numerous cellular processes.[1] Two key signaling pathways have been identified as targets of ethylmercury-induced toxicity: the c-Jun N-terminal kinase (JNK) pathway and the thioredoxin system coupled with the pentose phosphate pathway.

c-Jun N-Terminal Kinase (JNK) Signaling Pathway

Thimerosal, and by extension its metabolite ethylmercury, has been shown to induce apoptosis in neuronal cells through the activation of the JNK signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to stress.

This compound-induced JNK pathway activation leading to apoptosis.

Inhibition of the Thioredoxin System and Pentose Phosphate Pathway

Ethylmercury is a potent inhibitor of the thioredoxin (Trx) system and key enzymes in the pentose phosphate pathway (PPP).[6] This inhibition disrupts the cellular redox balance and the supply of reducing equivalents (NADPH), leading to oxidative stress and cellular damage.

Inhibition of the Thioredoxin System and Pentose Phosphate Pathway by this compound.

Experimental Protocols

In Vitro Neurotoxicity Assessment via the JNK Pathway

This protocol is based on methodologies described for studying thimerosal-induced neurotoxicity in a human neuroblastoma cell line.[1][2][10]

1. Cell Culture:

- Human neuroblastoma SK-N-SH cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

- Cells are seeded in appropriate culture plates and allowed to adhere.

- Cells are treated with a range of thimerosal concentrations (e.g., 0-10 µM) for specified time points (e.g., 2 and 4 hours).[1][2]

- A control group treated with thiosalicylate is included to ensure observed effects are due to the ethylmercury moiety.[1]

- For inhibition studies, cells can be pre-treated with a JNK inhibitor (e.g., 10 µM SP600125) prior to thimerosal exposure.[1][2]

3. Western Blot Analysis for JNK and c-Jun Phosphorylation:

- Following treatment, cell lysates are prepared.

- Protein concentrations are determined using a standard assay (e.g., BCA).

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- Membranes are blocked and then incubated with primary antibodies specific for phosphorylated JNK and phosphorylated c-Jun.

- After washing, membranes are incubated with appropriate secondary antibodies.

- Protein bands are visualized using an enhanced chemiluminescence detection system.

4. AP-1 Transcriptional Activity Assay (Luciferase Reporter Assay):

- Cells are transfected with a reporter plasmid containing AP-1 consensus sequences upstream of a luciferase gene (e.g., pGL2 vector).[2]

- Transfected cells are treated with thimerosal (e.g., 0-2.5 µM) for 24 hours.[2]

- Luciferase activity is measured using a luminometer, with results normalized to a co-transfected control plasmid (e.g., β-galactosidase).

5. Apoptosis Assays:

- Apoptosis can be assessed by various methods, including:

- Caspase-3 and -9 activation assays: Measuring the activity of these key apoptotic enzymes.

- PARP cleavage analysis: Detecting the cleavage of poly(ADP-ribose) polymerase by activated caspases via Western blot.

- TUNEL assay: Detecting DNA fragmentation.

Experimental Workflow for Neurotoxicity Assessment

Workflow for investigating this compound-induced neurotoxicity.

Conclusion

This technical guide provides a consolidated resource for understanding the chemical identity, toxicological profile, and cellular mechanisms of action of this compound. The data and experimental frameworks presented herein are intended to support the research and development community in conducting further studies to elucidate the full spectrum of its biological effects and to inform the development of safer therapeutic and commercial products. It is imperative that research in this area continues, with a focus on rigorous, well-controlled studies to expand our knowledge base.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Thimerosal induces apoptosis in a neuroblastoma model via the cJun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiomersal - Wikipedia [en.wikipedia.org]

- 4. Thimerosal | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological effects of thiomersal and ethylmercury: Inhibition of the thioredoxin system and NADP(+)-dependent dehydrogenases of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence on Neurotoxicity after Intrauterine and Childhood Exposure to Organomercurials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro inhibition of mice thioredoxin reductase by methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mds.marshall.edu [mds.marshall.edu]

In-Depth Toxicological Profile of Ethylhydroxymercury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydroxymercury, an organomercurial compound, has been a subject of scientific scrutiny due to its presence in various commercial and medical products. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its chemical properties, toxicokinetics, and toxicodynamics. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological interactions.

Chemical and Physical Properties

This compound is an organometallic cation. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C2H5HgOH | |

| Molecular Weight | 246.67 g/mol | [1] |

| CAS Number | 107-28-8 | |

| Appearance | White crystalline solid | [2] |

| Synonyms | Ethylmercury hydroxide | [1] |

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of ethylmercury have been studied to understand its behavior in biological systems. Ethylmercury can be absorbed through various routes, including ingestion, inhalation, and dermal contact. Once absorbed, it distributes to all body tissues, readily crossing the blood-brain and placental barriers.[3]

Studies on thimerosal, which contains ethylmercury, indicate that it has a shorter half-life in the blood compared to methylmercury, another well-studied organomercurial.[4] The estimated half-life of ethylmercury in the blood of adult humans is between 3 and 7 days.[3] In monkeys, the half-life in brain tissue is approximately 24 days, while in the blood it is 7 days.[3] Ethylmercury is metabolized in the body, with the carbon-mercury bond being cleaved to form inorganic mercury. This inorganic mercury can persist in tissues, particularly the brain.[5]

Quantitative Toxicological Data

The acute toxicity of ethylmercury compounds has been evaluated in various animal models. The available data on lethal doses (LD50) and lethal concentrations (LC50) are summarized in Table 2. It is important to note that data specifically for this compound is limited, and therefore, data for closely related ethylmercury compounds are included.

| Exposure Route | Species | Value | Compound | Reference |

| Oral LD50 | Rat | 40 mg/kg | Ethylmercuric chloride | [2] |

| Inhalation LC50 | Rat | 689 mg/m³ (4h) | Ethylmercuric chloride | [2] |

Toxicodynamics and Mechanisms of Toxicity

This compound exerts its toxic effects through multiple mechanisms, primarily by inducing cellular stress and apoptosis. The key pathways involved are detailed below.

Oxidative Stress and Mitochondrial Dysfunction

Ethylmercury is a potent inducer of oxidative stress. It leads to the generation of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.[6][7] This oxidative stress is closely linked to mitochondrial dysfunction. Ethylmercury can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[8] This mitochondrial damage is a critical step in the initiation of the apoptotic cascade.

Endoplasmic Reticulum (ER) Stress

Exposure to ethylmercury can also trigger endoplasmic reticulum (ER) stress.[6] The accumulation of unfolded or misfolded proteins in the ER activates the unfolded protein response (UPR). Chronic or severe ER stress can lead to the activation of pro-apoptotic signaling pathways, including the ATF4/CHOP axis. While direct evidence for ethylmercury is still emerging, studies on the closely related methylmercury have shown that it can activate the ATF4/CHOP pathway, leading to neuronal apoptosis.[9]

Apoptosis Signaling Pathways

The culmination of oxidative and ER stress is often the induction of apoptosis, or programmed cell death. Several signaling pathways are implicated in ethylmercury-induced apoptosis:

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of stress-induced apoptosis. Ethylmercury, often in the form of thimerosal, has been shown to activate the JNK pathway, leading to the phosphorylation of downstream targets that promote apoptosis.[1][10][11]

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key survival pathway that is often inhibited by toxic insults. Thimerosal has been demonstrated to suppress the PI3K/Akt/survivin signaling pathway, thereby promoting apoptosis in myoblast cells.[12]

The interplay of these mechanisms is illustrated in the following diagram:

Caption: Mechanisms of this compound-Induced Apoptosis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for key toxicological assessments, which can be adapted for studies on this compound.

Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This protocol is based on OECD Test Guideline 425.

-

Test Animals: Young adult, healthy, non-pregnant female rats are used. Animals are caged individually and acclimated for at least 5 days.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Procedure:

-

A starting dose is selected based on available information, typically below the estimated LD50.

-

One animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

-

The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observations are made for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Subchronic Dermal Toxicity Study (28-Day)

This protocol is based on OECD Test Guideline 410.

-

Test Animals: Young, healthy adult rabbits are used. The fur is clipped from the dorsal area of the trunk 24 hours before the test.

-

Dose Application: The test substance is applied daily to a shaved area of the skin (approximately 10% of the body surface area) for 6 hours per day, 7 days a week, for 28 days. The application site is covered with a gauze patch and a non-irritating tape.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly. Hematology and clinical biochemistry parameters are measured at the end of the study.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the treated skin and major organs.

-

Data Analysis: The NOAEL and LOAEL are determined based on the observed effects.

Developmental Toxicity Study

This protocol is based on OECD Test Guideline 414.

-

Test Animals: Mated female rats or rabbits are used. The day of mating is considered gestation day 0.

-

Dose Administration: The test substance is administered daily by gavage from the time of implantation to the day before Cesarean section.

-

Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded at regular intervals.

-

Fetal Examinations: On the day before expected delivery, females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Data Analysis: The data are analyzed to determine the potential of the test substance to cause developmental toxicity and to establish a NOAEL for both maternal and developmental effects.

The following diagram illustrates a general workflow for a developmental toxicity study:

Caption: General Workflow for a Developmental Toxicity Study.

Neurotoxicity Study

A neurotoxicity screening battery is often included in subchronic toxicity studies. A general protocol is outlined below, based on OECD Test Guideline 424.

-

Test Animals: Rats are commonly used.

-

Procedure:

-

Functional Observational Battery (FOB): Animals are observed in a standardized arena to assess home cage and open field activity, and to detect any behavioral or neurological abnormalities. Sensory and motor functions are also evaluated.

-

Motor Activity Assessment: Automated devices are used to quantify motor activity.

-

Neuropathology: At the end of the study, animals are perfused, and brain tissue is collected for histopathological examination, including special stains to detect neuronal damage.

-

-

Data Analysis: The data are analyzed to identify any adverse effects on the nervous system and to determine a NOAEL for neurotoxicity.

Conclusion

The toxicological profile of this compound is characterized by its ability to induce oxidative stress, mitochondrial dysfunction, and ER stress, ultimately leading to apoptosis. The JNK and PI3K/Akt signaling pathways are key mediators of these effects. While some acute toxicity data for related ethylmercury compounds are available, there is a notable lack of specific quantitative data for this compound, particularly regarding NOAELs and LOAELs from subchronic and chronic studies. The provided experimental protocols offer a framework for conducting further toxicological assessments to fill these data gaps. A thorough understanding of the toxicological properties of this compound is essential for informed risk assessment and the development of safe products. Further research is warranted to fully elucidate its toxicological profile and to establish safe exposure limits.

References

- 1. Methylmercury activates ASK1/JNK signaling pathways, leading to apoptosis due to both mitochondria- and endoplasmic reticulum (ER)-generated processes in myogenic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Ethylmercury - Wikipedia [en.wikipedia.org]

- 4. Thimerosal and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drcrista.com [drcrista.com]

- 6. From the Cover: Ethylmercury-Induced Oxidative and Endoplasmic Reticulum Stress-Mediated Autophagic Cell Death: Involvement of Autophagosome-Lysosome Fusion Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of ATF4/CHOP axis-mediated mitochondrial unfolded protein response in neuronal apoptosis induced by methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mds.marshall.edu [mds.marshall.edu]

- 12. Thimerosal-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ethylhydroxymercury as a Metabolite of Thimerosal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thimerosal, an organomercury compound historically used as a preservative in some vaccines and other biological products, is metabolized in the body to ethylhydroxymercury (commonly referred to as ethylmercury) and thiosalicylate.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of ethylmercury as a metabolite of thimerosal. It delves into the pharmacokinetics, toxicokinetics, analytical methodologies for detection, and the molecular mechanisms of toxicity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Thimerosal, with the chemical name sodium ethylmercurithiosalicylate, contains approximately 49.6% mercury by weight.[3] Upon administration, it rapidly dissociates, releasing the ethylmercury cation (C₂H₅Hg⁺) and thiosalicylate.[1] The toxicology and pharmacokinetics of ethylmercury have been a subject of extensive research, particularly in comparison to the more widely studied methylmercury. Understanding the fate of thimerosal-derived ethylmercury in the body is crucial for assessing its safety profile.

Metabolism and Pharmacokinetics

Following administration, thimerosal is rapidly metabolized. The ethylmercury moiety distributes to all body tissues, crossing the blood-brain barrier and the placental barrier.[4]

Conversion to Inorganic Mercury

Ethylmercury is further metabolized in the body into inorganic mercury (Hg²⁺).[4][5] This conversion is a critical aspect of its toxicokinetics, as the distribution and toxicity of inorganic mercury differ from that of organic mercury compounds. Studies in squirrel monkeys have shown that a significant portion of mercury found in tissues after thimerosal administration is in the inorganic form.[5]

Toxicokinetics: Half-life, Distribution, and Elimination

The toxicokinetics of ethylmercury are distinct from those of methylmercury. Notably, ethylmercury has a significantly shorter half-life in the blood.

Table 1: Comparative Toxicokinetics of Ethylmercury and Methylmercury

| Parameter | Ethylmercury (from Thimerosal) | Methylmercury | Source(s) |

| Blood Half-life (Infant Monkeys) | Initial: 2.1 days, Terminal: 8.6 days | 21.5 days | [4] |

| Brain Half-life (Infant Monkeys) | 14.2 ± 5.2 days (organic Hg) | 59.5 ± 24.1 days | [4] |

| Blood Half-life (Human Infants) | ~3.7 - 7 days | ~45 days (in adults) | [6][7][8] |

| Primary Elimination Route | Feces | Feces | [6] |

Table 2: Tissue Distribution of Mercury in Infant Monkeys Following Thimerosal Administration

| Tissue | Total Mercury Concentration (ng/g) | Percentage of Inorganic Mercury | Source(s) |

| Brain | Significantly lower than MeHg-exposed | 34% (vs. 7% for MeHg) | [4] |

| Kidney | Highest concentration among organs | 37-91% | [5] |

| Liver | Moderate concentration | - | [5] |

| Muscle | Lowest concentration | - | [5] |

Note: The specific concentrations vary depending on the dose and time after administration. The data presented is a summary of findings from primate studies.

Molecular Mechanism of Toxicity: Mitochondrial Dysfunction

A primary mechanism of ethylmercury-induced toxicity involves mitochondrial dysfunction. Ethylmercury acts as a mitochondrial toxin, leading to a cascade of events that culminate in cellular damage and apoptosis.[9][10]

Inhibition of Mitochondrial Respiration and Generation of Reactive Oxygen Species (ROS)

Ethylmercury inhibits mitochondrial respiration, which leads to a decrease in the mitochondrial membrane potential.[9] Concurrently, it increases the production of reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[9]

The Role of the Fenton Reaction

The generation of hydroxyl radicals is believed to be mediated by the Fenton reaction. Ethylmercury can interact with iron-sulfur centers within mitochondria, leading to the release of ferrous iron (Fe²⁺). This "free" iron then catalyzes the conversion of hydrogen peroxide to the hydroxyl radical.[9]

Oxidative Damage and Apoptosis

The surge in ROS leads to significant oxidative damage to mitochondrial components, including mitochondrial DNA (mtDNA) and proteins.[9] This damage can trigger the mitochondrial permeability transition, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis or programmed cell death.[9]

Mandatory Visualizations

Signaling Pathway of Ethylmercury-Induced Mitochondrial Toxicity

Caption: Ethylmercury-induced mitochondrial toxicity pathway.

Experimental Workflow for Mercury Speciation Analysis

Caption: Workflow for mercury speciation analysis.

Experimental Protocols

The accurate quantification of ethylmercury and other mercury species in biological matrices requires specialized analytical techniques. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the methods of choice.

Sample Preparation: Digestion

The goal of digestion is to break down the complex biological matrix to release the mercury species.

-

Alkaline Digestion (for GC-ICP-MS):

-

Homogenize the tissue sample (e.g., brain).

-

To a known weight of the homogenized sample (e.g., 0.1-0.5 g), add a solution of 25% tetramethylammonium hydroxide (TMAH).

-

Heat the mixture in a sealed vessel using a microwave digestion system. A typical program involves ramping to a specific temperature (e.g., 70-90°C) and holding for a set time (e.g., 10-30 minutes).

-

After cooling, the digestate is ready for the derivatization step.

-

-

Acid Digestion (for LC-ICP-MS):

-

To a known weight of the sample, add a mixture of nitric acid (HNO₃) and other oxidizing agents like hydrogen peroxide (H₂O₂) or perchloric acid (HClO₄).

-

Digest the sample using a microwave digestion system with a programmed temperature ramp.

-

After digestion and cooling, dilute the sample with ultrapure water to a final volume.

-

Derivatization for GC-ICP-MS

To make the mercury species volatile for GC analysis, a derivatization step is necessary.

-

Adjust the pH of the digestate to a suitable range (e.g., 4-5) using a buffer solution.

-

Add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), which converts ionic mercury species into volatile ethylated derivatives.

-

Extract the derivatized mercury species into an organic solvent (e.g., isooctane or hexane).

Chromatographic Separation and Detection

-

GC-ICP-MS:

-

Gas Chromatograph: Use a capillary column suitable for separating volatile organometallic compounds.

-

Injection: Inject a small volume of the organic extract into the GC.

-

Temperature Program: Employ a temperature gradient to separate the different mercury species based on their boiling points.

-

ICP-MS Interface: The eluent from the GC is transferred to the ICP-MS through a heated transfer line.

-

ICP-MS Detection: The mercury isotopes are ionized in the plasma and detected by the mass spectrometer.

-

-

LC-ICP-MS:

-

Liquid Chromatograph: Use a C8 or C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mobile phase is used, typically containing a buffer (e.g., ammonium acetate), an organic modifier (e.g., methanol), and a complexing agent (e.g., L-cysteine or 2-mercaptoethanol) to improve peak shape and resolution.

-

Injection: Inject the diluted acidic digestate.

-

ICP-MS Detection: The eluent from the LC is introduced into the ICP-MS for detection of mercury species.

-

Comparative Toxicity

The toxicity of ethylmercury has often been compared to that of methylmercury. While in vitro studies have shown comparable toxicity for some endpoints, in vivo studies reveal significant differences. One study in mice indicated that the LD50 (the dose lethal to 50% of the test animals) for an ethylmercury compound was 12 mg of mercury per kilogram of body weight, while for methylmercury chloride, it was 14 mg/kg.[11] Another study in rats showed that on an equimolar basis, ethylmercury was less neurotoxic than methylmercury.[11]

Conclusion

This compound, the primary metabolite of thimerosal, exhibits distinct pharmacokinetic and toxicokinetic properties compared to methylmercury, notably a shorter half-life in blood. Its toxicity is significantly linked to mitochondrial dysfunction, driven by the inhibition of cellular respiration and the generation of reactive oxygen species through mechanisms involving the Fenton reaction. Accurate quantification of ethylmercury in biological samples requires sophisticated analytical techniques such as GC-ICP-MS and LC-ICP-MS, coupled with meticulous sample preparation. This guide provides a foundational understanding of the science surrounding ethylmercury as a metabolite of thimerosal, intended to support further research and informed decision-making in the fields of toxicology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiomersal vaccines [who.int]

- 3. Thimerosal-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparison of Blood and Brain Mercury Levels in Infant Monkeys Exposed to Methylmercury or Vaccines Containing Thimerosal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue concentrations of mercury after chronic dosing of squirrel monkeys with thiomersal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.aap.org [publications.aap.org]

- 7. researchgate.net [researchgate.net]

- 8. Mercury Levels in Premature and Low Birth Weight Newborns after Receipt of Thimerosal-Containing Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. childrenshealthdefense.org [childrenshealthdefense.org]

Ethylhydroxymercury: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylhydroxymercury (C₂H₅HgOH), an organomercury compound, presents a significant knowledge gap in environmental science compared to its well-studied counterpart, methylmercury. While recognized as a metabolite of thimerosal, a preservative historically used in some vaccines and other products, its comprehensive environmental fate and transport properties remain largely uncharacterized. This technical guide synthesizes the currently available information on the environmental behavior of this compound, drawing necessary parallels from methylmercury and other organomercurials to provide a framework for understanding its potential risks. A significant finding is the dearth of specific quantitative data for this compound, highlighting a critical area for future research. This document summarizes known physicochemical properties, discusses potential degradation pathways, explores its likely bioaccumulation and biomagnification potential, and outlines the experimental protocols necessary for its study.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. Limited data is available, primarily from chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₂H₆HgO | PubChem |

| Molecular Weight | 246.66 g/mol | PubChem |

| Physical Description | Solid (predicted) | PubChem |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (log Kow) | Data not available | |

| Organic Carbon-Water Partition Coefficient (log Koc) | Data not available |

The lack of experimentally determined values for key parameters like water solubility, vapor pressure, log Kow, and log Koc severely limits the ability to model the environmental distribution of this compound accurately.

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes. Based on the behavior of other organomercury compounds, its pathway can be conceptualized as follows:

The Scientific Legacy of Ethylhydroxymercury: A Technical Review of Its Use and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydroxymercury, a key component of the organomercurial preservative Thimerosal (also known as Merthiolate), has a long and complex history in science and medicine. Developed in the 1920s, its potent antimicrobial and antifungal properties led to its widespread use as a preservative in a variety of pharmaceutical products, most notably in multi-dose vaccine vials, to prevent microbial contamination.[1][2][3] This technical guide provides an in-depth historical and scientific overview of this compound's application, the evolution of its safety assessment, and the current understanding of its biological effects at the molecular level.

Historical Context and Evolving Perspectives

Thimerosal, the sodium salt of ethylmercurithiosalicylic acid, was patented in 1927 and quickly adopted as a preservative.[2] Early studies in the 1930s, such as those by Powell and Jamieson, established its germicidal efficacy against various bacteria and fungi and suggested a low toxicity profile in animals and humans at the concentrations used for preservation.[1][4] For instance, a 1931 study reported that rabbits could tolerate intravenous doses of 25 mg/kg of body weight, and humans showed no toxic symptoms after intravenous injection of a 1% solution.[1][3] These early assessments, however, were not designed to evaluate long-term or neurodevelopmental toxicity by modern standards.[2][3]

For decades, Thimerosal was considered a safe and effective preservative, crucial for preventing life-threatening contamination of multi-dose vials of vaccines and other biological products.[2][3][5] However, in the late 20th century, increasing awareness of the neurotoxicity of other organic mercury compounds, particularly methylmercury, prompted a re-evaluation of this compound's safety.[5] This led to a voluntary reduction and eventual elimination of Thimerosal from most childhood vaccines in the United States and Europe as a precautionary measure.

Quantitative Data Summary

The following tables summarize key quantitative data from various scientific studies on this compound and Thimerosal.

Table 1: Pharmacokinetic Properties of Ethylmercury in Animal Models

| Parameter | Animal Model | Tissue | Value | Reference |

| Half-life | Mouse | Blood | 8.8 days | [6] |

| Half-life | Mouse | Brain | 10.7 days | [6] |

| Half-life | Mouse | Heart | 7.8 days | [6] |

| Half-life | Mouse | Liver | 7.7 days | [6] |

| Half-life | Mouse | Kidney | 45.2 days | [6] |

| Half-life | Infant Monkey | Blood | 6.9 days | [7] |

| Half-life | Infant Monkey | Brain | 24.2 days | [7] |

Table 2: In Vitro Antimicrobial Activity of Thimerosal (Minimum Inhibitory Concentration - MIC)

| Microorganism | MIC (µg/mL) | Reference |

| Candida albicans | 6.25 | [8] |

| Staphylococcus aureus | 6.25 | [8] |

| Pseudomonas aeruginosa | 100 | [8] |

| Aspergillus brasiliensis | 12.5 | [8] |

| Fusarium spp. | 2-4 (as MIC90) | [9] |

Table 3: In Vitro Cytotoxicity of Thimerosal (IC50)

| Cell Line | IC50 (µg/mL) | Reference |

| HepG2 (Human Liver Carcinoma) | 2.62 | [8] |

| C2C12 (Mouse Myoblast) | 3.17 | [8] |

| PBMC (Human Peripheral Blood Mononuclear Cells) | 1.27 | [8] |

| Vero (Monkey Kidney Epithelial) | 0.89 | [8] |

| C6 Glioma (Rat Brain) | ~2.0 (from 5.05 µM) | [10] |

Key Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI 1640 for fungi)

-

Thimerosal stock solution of known concentration

-

Sterile diluent (e.g., saline or broth)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Dilute the microbial culture in sterile broth to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Further dilute to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Thimerosal: In the 96-well plate, perform a two-fold serial dilution of the Thimerosal stock solution in the appropriate broth to obtain a range of concentrations.

-

Inoculation: Add a standardized volume of the prepared microbial inoculum to each well containing the diluted Thimerosal, as well as to a positive control well (broth and inoculum only) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine MIC: The MIC is the lowest concentration of Thimerosal that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density with a plate reader.[11][12]

Speciation Analysis of Ethylmercury in Biological Samples by LC-ICP-MS

This protocol outlines the general steps for the quantification of ethylmercury and its metabolites in biological tissues using Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Reversed-phase HPLC column (e.g., C8 or C18)

-

Mobile phase (e.g., methanol and ammonium acetate buffer)

-

Tetramethylammonium hydroxide (TMAH) for sample digestion

-

Ethylmercury and inorganic mercury standards

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Accurately weigh the biological tissue sample.

-

Add a known volume of TMAH solution (e.g., 20%) to the sample.

-

Digest the sample by heating (e.g., in a water bath or microwave digestion system) until the tissue is dissolved.

-

Dilute the digested sample with the mobile phase and centrifuge to remove any particulate matter.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC system.

-

The different mercury species (ethylmercury and inorganic mercury) are separated on the column based on their retention times.

-

-

Detection and Quantification:

Signaling Pathways and Molecular Mechanisms of Action

This compound's biological effects are primarily attributed to its high affinity for sulfhydryl (-SH) groups in proteins and other small molecules like glutathione.[10][16][17] This interaction can disrupt a wide range of cellular processes.

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of this compound-induced toxicity is the induction of oxidative stress. By binding to sulfhydryl groups on antioxidant enzymes and depleting cellular glutathione, this compound compromises the cell's ability to neutralize reactive oxygen species (ROS).[9][18] This leads to an accumulation of ROS, which can damage lipids, proteins, and DNA.

The mitochondria are a key target of this compound. The compound can accumulate in the mitochondria, disrupt the electron transport chain, and increase the production of superoxide radicals.[9][18] This mitochondrial dysfunction can lead to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[6][9]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. childrenshealthdefense.org [childrenshealthdefense.org]

- 3. Thimerosal-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 5. Mercury, Vaccines, and Autism: One Controversy, Three Histories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. fda.gov [fda.gov]

- 9. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 18. Increased Susceptibility to Ethylmercury-Induced Mitochondrial Dysfunction in a Subset of Autism Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Ethylhydroxymercury

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting byproducts of ethylhydroxymercury, a compound primarily encountered as a degradation product of the organomercurial preservative, thimerosal. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Introduction

This compound is an organomercurial cation that is a key component in understanding the environmental fate and toxicology of thimerosal, a widely used preservative in some vaccines and other pharmaceutical products.[1][2] The degradation of thimerosal leads to the formation of ethylmercury and thiosalicylate.[3] This guide will delve into the subsequent biotic and abiotic degradation pathways of this compound, the byproducts formed, the experimental methodologies used to study these processes, and the impact on cellular signaling.

Degradation Pathways of this compound

The degradation of this compound can proceed through both abiotic and biotic mechanisms, leading to a variety of byproducts.

Abiotic Degradation

Abiotic degradation of this compound primarily occurs through hydrolysis and photodegradation.

2.1.1 Hydrolysis and Chemical Degradation:

In aqueous solutions, thimerosal initially decomposes to form thiosalicylic acid and ethylmercuric hydroxide.[3] The presence of sodium chloride has been observed to accelerate this decomposition.[3] Over time, ethylmercuric hydroxide can be reduced to elemental mercury.[3]

The degradation of thimerosal is also influenced by pH and the presence of other molecules. At physiological pH, thimerosal can be rapidly degraded by low-molecular-weight thiols such as L-glutathione and L-cysteine, forming ethylmercury-thiol adducts.

2.1.2 Photodegradation:

Photodegradation is a significant pathway for the breakdown of organomercurials. Visible light has been shown to possess sufficient energy to cleave the mercury-sulfur (Hg-S) and mercury-carbon (Hg-C) bonds in thimerosal.[4] Studies utilizing photocatalysts have demonstrated the effective degradation of thimerosal. For instance, the use of a ZnFe2O4/poly(o-phenylenediamine) composite as a photocatalyst under visible light irradiation resulted in a 90.2% degradation of thimerosal within 6 hours.[4] This process ultimately leads to the reduction of Hg(II) to elemental mercury (Hg(0)).[4]

Biotic Degradation

The primary mechanism of biotic degradation of ethylmercury involves phagocytic cells.

2.2.1 Degradation by Phagocytes:

In vitro studies have shown that phagocytic cells, including human polymorphonuclear leukocytes (PMN), macrophages, and monocytes, can readily degrade ethylmercury into inorganic mercury.[5] This degradation is mediated by reactive oxygen species (ROS), specifically hydroxyl radicals (•OH) produced by macrophages and hypochlorous acid (HOCl) generated by PMN, monocytes, and eosinophils.[5] The degradation process is believed to occur within the phagosomes of these immune cells.[5]

Degradation Byproducts

The degradation of this compound results in a cascade of byproducts. The initial breakdown of thimerosal yields ethylmercury and thiosalicylic acid.[3] Subsequent reactions lead to the formation of several other compounds.

Key Byproducts:

-

Ethylmercury (C₂H₅Hg⁺): The initial organomercurial degradation product.

-

Thiosalicylic Acid: The other primary initial degradation product from thimerosal.[3]

-

Ethylmercuric Hydroxide: Formed from the hydrolysis of the ethylmercury cation in aqueous solution.[3]

-

Inorganic Mercury (Hg²⁺): A key byproduct of both biotic and abiotic degradation pathways.[5][6]

-

Elemental Mercury (Hg⁰): The reduced form of mercury, resulting from further degradation.[3]

-

2,2'-Dithiosalicylic Acid: Formed from the oxidation of thiosalicylic acid.[3]

-

2-Sulfinobenzoic Acid: Formed from the cleavage and oxidation of dithiosalicylic acid in the presence of the ethylmercuric ion.[4]

-

2-Sulfobenzoic Acid: Can be formed in the presence of copper ions.

The following diagram illustrates the general degradation pathway of thimerosal, the parent compound of this compound.

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation of thimerosal and ethylmercury.

Table 1: Photocatalytic Degradation of Thimerosal

| Catalyst | Light Source | Duration (hours) | Degradation (%) | Reference |

| ZnFe2O4/poly(o-phenylenediamine) | Visible Light | 6 | 90.2 | [4] |

Table 2: Biotic Degradation of Ethylmercury by Phagocytes

| Cell Type | Degradation Product | Mediators | Reference |

| Polymorphonuclear Leukocytes (PMN) | Inorganic Mercury | Hypochlorous Acid | [5] |

| Macrophages (Mφ) | Inorganic Mercury | Hydroxyl Radicals | [5] |

| Monocytes | Inorganic Mercury | Hypochlorous Acid | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound degradation.

High-Performance Liquid Chromatography (HPLC) for Thimerosal and Degradation Products

A common method for the analysis of thimerosal and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8]

-

Sample Preparation: For topical creams, an extraction with a phosphate buffer (e.g., 0.2M, pH 5.5) is performed, often assisted by ultrasonication and magnetic stirring. The mixture is then centrifuged, and the aqueous phase is filtered before injection.[7]

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Symmetry® RP C18) is typically used.[9]

-

Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., pH 2.5, 0.05M) in a 70:30 v/v ratio is a common mobile phase.[7]

-

Detection: UV detection is performed at a wavelength of 218 nm.[7]

-

Flow Rate: A typical flow rate is 0.7 ml/min.[9]

-

Injection Volume: An injection volume of 60 µL is often used.[9]

-

The following workflow illustrates the HPLC analysis process.

In Vitro Degradation by Phagocytes

Studying the biotic degradation of ethylmercury involves co-incubation with phagocytic cells.

-

Cell Culture: Phagocytic cells (e.g., PMNs, macrophages) are isolated from blood or peritoneal cavity and maintained in appropriate culture media.

-

Exposure: Ethylmercury (or thimerosal) is added to the cell cultures at various concentrations.

-

Incubation: The cells are incubated for a defined period to allow for phagocytosis and degradation.

-

Quantification of Degradation:

-

The concentration of the remaining ethylmercury and the formed inorganic mercury in the cell lysates and supernatant is quantified.

-

Analytical techniques such as cold vapor atomic absorption spectrometry can be used for mercury quantification.[10]

-

Flow cytometry can be employed to measure the phagocytic activity of the cells.[11]

-

Impact on Cellular Signaling: Calcium Homeostasis

Ethylmercury has been shown to disrupt intracellular calcium (Ca²⁺) homeostasis, a critical cellular signaling pathway.

The proposed mechanism involves the release of Ca²⁺ from intracellular stores, particularly the mitochondria and the endoplasmic reticulum.[12] This disruption can be initiated by ethylmercury's interaction with sulfhydryl groups on various proteins, including ion channels. The influx of Ca²⁺ into the mitochondria can lead to the opening of the mitochondrial permeability transition pore (MPTP), further exacerbating the Ca²⁺ dysregulation and potentially leading to apoptosis.[12]

The following diagram illustrates the proposed signaling pathway of ethylmercury-induced calcium dysregulation.

References

- 1. A review of Thimerosal (Merthiolate) and its ethylmercury breakdown product: specific historical considerations regarding safety and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of methyl and ethyl mercury into inorganic mercury by various phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. Mercury concentrations and metabolism in infants receiving vaccines containing thiomersal: a descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow cytometry as a tool to monitor the disturbance of phagocytosis in the clam Mya arenaria hemocytes following in vitro exposure to heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethylhydroxymercury

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure, chemical bonding, and analytical methodologies related to ethylhydroxymercury (C₂H₅HgOH). Given the relative scarcity of dedicated research on this specific molecule, this document synthesizes information from studies on closely related organomercury compounds, computational data, and general chemical principles to present a comprehensive overview.

Introduction

This compound, also known as ethylmercury hydroxide, is an organometallic compound consisting of an ethyl group covalently bonded to a mercury atom, which in turn is ionically associated with a hydroxide group.[1][2] It is most prominently recognized as a primary hydrolysis product of Thimerosal (sodium ethylmercurithiosalicylate), an organomercury compound historically used as an antiseptic and a preservative in some vaccines and other biological products.[3][4] Understanding the structure and reactivity of this compound is crucial for assessing the stability, metabolic fate, and toxicological profile of Thimerosal and other ethylmercury-containing compounds.[5][6]

The core of the molecule is the ethylmercury cation, [C₂H₅Hg]⁺, a species that dictates much of its chemical behavior.[7] Like other organomercurials, the properties of this compound are dominated by the nature of the carbon-mercury bond and the coordination geometry at the mercury center.

Molecular Structure and Bonding

Direct experimental determination of the solid-state structure of this compound via single-crystal X-ray diffraction has not been reported in the reviewed literature. However, a precise and reliable model of its structure and bonding can be constructed based on extensive data from related organomercury compounds and fundamental chemical principles.[8][9]

Geometry

Organomercury compounds of the type R-Hg-X, where R is an alkyl group and X is an electronegative substituent, consistently exhibit a linear or nearly linear geometry around the mercury atom.[7][9] Therefore, the C-Hg-O atomic arrangement in this compound is predicted to be linear, with a bond angle of approximately 180°. This linearity arises from the hybridization of the mercury 6s and 6p orbitals.

Carbon-Mercury (C-Hg) Bond

The bond between the ethyl group's alpha-carbon and the mercury atom is a stable, covalent bond.[7] This bond is characterized by a relatively low polarity due to the comparable electronegativities of carbon and mercury. The stability of the C-Hg bond is a defining feature of organomercury compounds, rendering them generally stable towards air and water.[9]

Mercury-Oxygen (Hg-O) Bond

In contrast to the C-Hg bond, the interaction between the mercury atom and the hydroxide group (Hg-O) is predominantly ionic in nature. The compound is best described as an assembly of the ethylmercury cation, [C₂H₅Hg]⁺, and the hydroxide anion, [OH]⁻.[1][2] This ionic character influences its solubility in polar solvents and its reactivity, particularly in aqueous environments.

The formation of this compound from the hydrolysis of Thimerosal illustrates this relationship.

Quantitative Data

While specific experimentally determined bond lengths and angles for this compound are not available, the following tables summarize computed properties and data from analogous compounds to provide context.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆HgO | [2] |

| Molecular Weight | 246.66 g/mol | [2] |

| IUPAC Name | ethylmercury(1+);hydroxide | [2] |

| CAS Number | 107-28-8 |[1] |

Table 2: Comparative Data of Related Ethylmercury Compounds

| Compound | Formula | Hg-X Bond Type | Notes |

|---|---|---|---|

| Ethylmercury Chloride | C₂H₅HgCl | Covalent | A common synthetic precursor.[7] |

| Thimerosal | C₉H₉HgNaO₂S | Covalent (Hg-S) | Structure confirmed by X-ray diffraction.[8][10] |

| Ethylmercury Thiolates | C₂H₅Hg-SR | Covalent | Formed in biological systems.[7] |

Experimental Protocols

The study of this compound relies on techniques developed for the analysis of organomercury compounds. Below are outlines of key experimental methodologies.

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used to study the decomposition of Thimerosal, which specifically measure the formation of its hydrolysis products, including this compound.[4]

Objective: To separate and quantify this compound from a mixture containing Thimerosal and other degradation products.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of the sample to be analyzed. For stability studies, samples may be incubated under controlled conditions (e.g., temperature, pH, light exposure).

-

Chromatographic System: Utilize a reverse-phase HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detector: UV detector set to a wavelength appropriate for the analytes.

-

-

Standard Preparation: Prepare standard solutions of Thimerosal and, if available, purified this compound and thiosalicylic acid in the mobile phase to establish retention times and calibration curves.

-

Injection and Elution: Inject a fixed volume of the sample onto the column. The components will separate based on their polarity, with less polar compounds having longer retention times.

-

Data Analysis: Identify peaks by comparing their retention times to those of the standards. Quantify the concentration of each compound by integrating the peak area and comparing it to the calibration curve.

Protocol: Structure Determination by Single-Crystal X-ray Crystallography

This is a generalized protocol for the primary method used to determine the precise three-dimensional structure of molecules.[11] Its application to this compound would require the successful growth of high-quality single crystals.

Objective: To determine the precise bond lengths, bond angles, and crystal packing of this compound.

Methodology:

-

Crystallization: The critical first step is to grow single crystals suitable for diffraction.[11] This involves slowly bringing a concentrated, pure solution of this compound to a state of supersaturation. Common techniques include:

-

Slow evaporation of the solvent.

-

Vapor diffusion (hanging drop or sitting drop).

-

Cooling of a saturated solution.

-

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of diffracted X-ray reflections) is recorded by a detector.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and symmetry.

-

Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model, yielding the final, precise molecular structure.

-

Conclusion

This compound is a simple yet significant organomercury compound, primarily understood as a key metabolite of Thimerosal. Its molecular structure is characterized by a linear C-Hg-O geometry, featuring a stable covalent C-Hg bond and a predominantly ionic Hg-OH interaction. While direct crystallographic data is not yet available, a robust structural model can be inferred from extensive studies on analogous compounds. The analytical techniques outlined in this guide, particularly HPLC and X-ray crystallography, are fundamental tools for further elucidating the properties and behavior of this and other organomercury species in pharmaceutical and environmental contexts.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Ethylmercury hydroxide | C2H6HgO | CID 13251506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ethylmercury - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 10. Thimerosal | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Neurotoxicity of Ethylmercury Compounds

Introduction

Ethylmercury (EtHg) is an organomercurial cation (C₂H₅Hg⁺) primarily encountered in the form of Thimerosal, a preservative that has been used in some vaccines and other biological and pharmaceutical products.[1][2][3] Thimerosal, which is approximately 49.6% mercury by weight, rapidly metabolizes or degrades to ethylmercury and thiosalicylate.[3][4] While concerns about mercury's neurotoxicity have historically focused on methylmercury (MeHg) from environmental sources, the distinct toxicokinetics and toxicodynamics of EtHg warrant specific investigation.[2][5] EtHg is known to cross the blood-brain and placental barriers, distributing to all body tissues.[6][7] This guide provides a detailed examination of the molecular mechanisms underlying EtHg neurotoxicity, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Ethylmercury Neurotoxicity

The neurotoxic effects of ethylmercury are multifactorial, stemming from its high affinity for sulfhydryl (-SH) groups on proteins and smaller molecules like glutathione.[8][9] This interaction disrupts a multitude of cellular processes, culminating in neuronal damage and death. The primary mechanisms identified are mitochondrial dysfunction leading to oxidative stress, the direct activation of apoptotic pathways, and the disruption of intracellular calcium homeostasis.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are primary targets of ethylmercury.[10] EtHg is a mitochondrial toxin that inhibits the mitochondrial respiratory chain, leading to a decrease in the mitochondrial membrane potential.[10][11] This impairment of mitochondrial respiration concurrently increases the generation of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[10][12] The subsequent oxidative stress results in significant cellular damage:

-

Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cell membranes, compromising their integrity.

-

Protein Carbonylation: Oxidative damage to proteins leads to the formation of protein carbonyls, altering their structure and function.[10]

-

DNA Damage: EtHg-induced oxidative stress can cause breaks in mitochondrial DNA (mtDNA), further impairing mitochondrial function and energy production.[10][11]

-

Glutathione Depletion: EtHg's interaction with the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant, depletes cellular stores, leaving neurons more vulnerable to oxidative damage.[12][13][14]

Induction of Apoptosis

Ethylmercury is a potent inducer of apoptosis, or programmed cell death, in neuronal cells.[3][15] Studies have demonstrated that EtHg exposure leads to DNA fragmentation, damage to the cell membrane, and the activation of key apoptotic signaling cascades.[3]

-

Caspase Activation: EtHg triggers the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[3][16] This activation can be preceded by the activation of initiator caspases, such as caspase-9, indicating the involvement of the intrinsic (mitochondrial) pathway.[15][16]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by cellular stress, plays a significant role in EtHg-induced apoptosis.[16] Thimerosal treatment increases the phosphorylated (active) form of JNK.[16] Activated JNK can then promote apoptosis through mechanisms that may involve pro-apoptotic proteins like Bim, leading to cytochrome c release from mitochondria and subsequent caspase activation.[16]

Disruption of Calcium Homeostasis

While much of the detailed mechanistic work on mercury and calcium dysregulation has been performed with methylmercury, the principles are considered relevant to organomercurials in general.[17] These compounds are known to cause a severe loss of intracellular calcium ([Ca²⁺]i) homeostasis.[17][18] This disruption typically occurs in a biphasic manner: an initial release of Ca²⁺ from intracellular stores (like the endoplasmic reticulum and mitochondria) followed by a secondary influx of extracellular Ca²⁺.[17][19] Elevated cytosolic calcium can activate a range of detrimental downstream processes, including the activation of proteases (calpains), further mitochondrial damage via the mitochondrial permeability transition pore (MPTP), and enhanced excitotoxicity.[17][18]

Quantitative Toxicological Data

The following tables summarize quantitative data from key in vitro and in vivo studies on ethylmercury neurotoxicity.

Table 1: Summary of In Vitro Neurotoxic Effects of Ethylmercury

| Cell Type | Compound | Concentration Range | Exposure Duration | Key Effect Observed | Quantitative Result | Reference(s) |

| Human Neuroblastoma (SK-N-SH) | Thimerosal | 0 - 10 µM | 2 - 4 hours | Increased phosphorylation of JNK | Significant increase at 5 and 10 µM | [16] |

| Human Neurons & Fibroblasts | Thimerosal | 2 - 250 µM | 6 hours | Caspase-3 activation and apoptosis | Caspase-3 positive cells detected at all concentrations | [3] |

| Human Astrocytes (NHA) | Thimerosal | 10 nM - 10 µM | 24 hours | Mitochondrial dysfunction | Significant increase relative to controls | [20] |

| Human Astrocytes (NHA) | Thimerosal | Up to 14.4 µM | Time-course | Increased ROS generation | Dose-dependent increase in DCF fluorescence | [10][21] |

| Rat Glioma (C6) | Ethylmercury | Not specified | 30 min | Decreased cellular viability | EC₅₀ value of 5.05 µM | [22] |

| Human Kidney (HK-2) | Ethylmercury | 0.25 - 4 µM | 6 - 48 hours | Cytotoxicity | IC₅₀ values: 9.6 µM (6h), 2.2 µM (24h), 1.1 µM (48h) | [23] |

Table 2: Summary of In Vivo Neurotoxic Effects of Ethylmercury

| Animal Model | Compound/Dose | Route & Duration | Key Neurological/Biochemical Outcome | Reference(s) |

| FVB Mice (Pups) | Thimerosal (20x human dose equivalent) | Intramuscular; Neonatal schedule | Delayed neural development, autistic-like behaviors, neuropathological changes. | [4] |

| Wistar Rats (21 days old) | Thimerosal (20 µg/kg/day) | Not specified; 24 hours | Increased Hg accumulation in the brain and liver. | [24] |

| Infant Rats | Thimerosal | Not specified | Increased overflow of glutamate and aspartate in the prefrontal cortex. | [1] |

| Neonatal Mice | Ethylmercury | Single intramuscular injection | Lower organic Hg but higher inorganic Hg in the brain compared to MeHg. | [23] |

| Infant Monkeys | Thimerosal (20 µg/kg) | Intramuscular; 4 doses | Shorter blood half-life for EtHg (7 days) vs. MeHg; inorganic Hg accumulates in the brain. | [5][6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols representative of in vitro and in vivo studies on ethylmercury neurotoxicity.

Protocol: In Vitro Assessment of Mitochondrial Toxicity in Human Astrocytes

This protocol is adapted from studies investigating the effects of Thimerosal-derived ethylmercury on mitochondrial function in normal human astrocytes (NHA).[10][11]

-

Cell Culture:

-

Culture normal human astrocytes (NHA) in astrocyte medium supplemented with fetal bovine serum, glutamine, and an antibiotic/antimycotic solution.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Plate cells onto appropriate culture plates (e.g., 96-well plates for fluorescence assays) and allow them to adhere and grow to a desired confluency (e.g., 80%).

-

-

Thimerosal Treatment:

-

Prepare a stock solution of Thimerosal in a suitable solvent (e.g., sterile water or PBS).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 15 µM).

-

Remove the existing medium from the cells and replace it with the Thimerosal-containing medium. Include untreated control wells.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm):

-

Following incubation for the desired time (e.g., 24 hours), load the cells with a potentiometric dye such as Mitotracker Red CMXRos (e.g., at 200 nM) for 30 minutes.

-

Wash the cells with pre-warmed PBS to remove excess dye.

-

Measure the fluorescence using a fluorescence microscope or plate reader at the appropriate excitation/emission wavelengths (e.g., 579/599 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Load cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) (e.g., at 10 µM) for 30-60 minutes in the dark.

-

H₂DCF-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash cells with PBS and measure fluorescence intensity (excitation/emission ~485/530 nm). An increase in fluorescence indicates elevated ROS levels.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of treated cells to that of control cells.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Protocol: In Vivo Assessment of Neurodevelopmental Toxicity in Mice

This protocol is a generalized representation based on neonatal exposure studies in mice.[4]

-

Animals and Housing:

-

Use a specific mouse strain (e.g., FVB) and time-pregnant females.

-

House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Allow dams to deliver naturally and cull litters to a standard size to ensure uniform nutrition.

-

-

Thimerosal Administration:

-

Randomly assign pups to treatment groups (e.g., Thimerosal-treated and saline-treated controls).

-

On specified postnatal days (e.g., mimicking a vaccination schedule), administer Thimerosal or saline via intramuscular injection into the thigh muscle.

-

Doses should be calculated based on body weight.

-

-

Neurodevelopmental and Behavioral Assessment:

-

Physical Development: Monitor milestones such as eye-opening and body weight gain daily.

-

Behavioral Testing (in juvenile or adult mice):

-

Social Interaction Test: Use a three-chambered apparatus to assess sociability and preference for social novelty.

-

Open Field Test: Measure general locomotor activity and anxiety-like behavior.

-

Forced Swim Test: Assess depressive-like behavior.

-

-

-

Neuropathological and Biochemical Analysis:

-

Collect brains and other tissues (liver, kidney) for analysis.

-

Mercury Analysis: Use techniques like cold vapor atomic absorption spectrometry to determine total mercury concentrations in tissues.

-

Histology/Immunohistochemistry: Process brain tissue for sectioning. Use stains like Nissl to assess neuronal morphology or immunohistochemistry to examine specific markers (e.g., glial activation, apoptotic cells).

-

Gene Expression Analysis: Isolate RNA from specific brain regions (e.g., cortex, hippocampus) for high-throughput RNA sequencing (RNA-Seq) or qPCR to identify changes in molecular pathways.[4]

Conclusion and Future Directions

The evidence overwhelmingly indicates that ethylmercury compounds are neurotoxic. The primary mechanisms involve the induction of mitochondrial dysfunction, which leads to oxidative stress, and the activation of apoptotic pathways such as the JNK signaling cascade. While in vitro studies demonstrate cytotoxicity at low micromolar and even nanomolar concentrations, in vivo studies confirm that EtHg crosses the blood-brain barrier and can lead to behavioral and neuropathological changes, particularly with neonatal exposure.[4][20][25]

A key distinction from methylmercury is EtHg's toxicokinetic profile; it generally has a shorter half-life in the blood but is more rapidly converted to inorganic mercury, which then persists in the brain.[5][6][26] The long-term consequences of this accumulated inorganic mercury in the developing brain are not fully understood and represent a critical area for future research.[5] Drug development professionals should be aware of these mechanisms when evaluating the safety of organomercurial preservatives and when developing potential therapeutic interventions for heavy metal-induced neurotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thimerosal Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Thimerosal and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylmercury - Wikipedia [en.wikipedia.org]

- 7. Neurodevelopmental Effects of Mercury - PMC [pmc.ncbi.nlm.nih.gov]